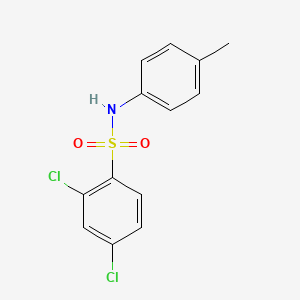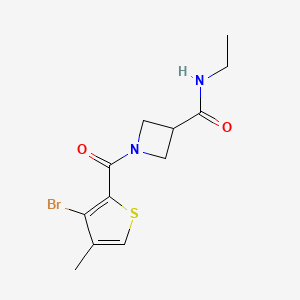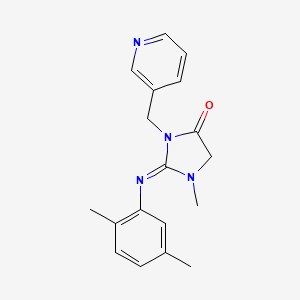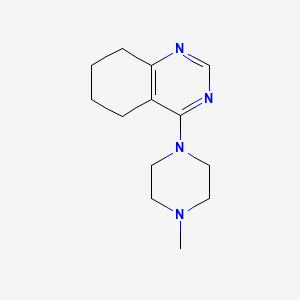
2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H11Cl2NO2S. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two chlorine atoms, a methyl group, and a sulfonamide group attached to a benzene ring.
Métodos De Preparación
The synthesis of 2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 4-methylaniline under appropriate reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential anticancer and antioxidant properties.
Medicine: Due to its biological activity, it is being explored for potential therapeutic applications, including cancer treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide involves its interaction with cellular targets, leading to various biological effects. For instance, it has been shown to induce cell cycle arrest, mitochondrial membrane depolarization, and activation of caspase-8 and -9 in cancer cells. These actions result in apoptosis, or programmed cell death, which is a key mechanism in its anticancer activity .
Comparación Con Compuestos Similares
2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide can be compared with similar compounds such as:
N-(2-chloromethyl)-phenyl-4-methylbenzenesulfonamide: This compound has a similar structure but with a chloromethyl group instead of a dichloro group.
2,5-Dichloro-N-(4-methoxybenzyl)benzenesulfonamide: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and methyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
2,4-dichloro-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2S/c1-9-2-5-11(6-3-9)16-19(17,18)13-7-4-10(14)8-12(13)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMWICYJNXIWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-fluoropyridin-2-one](/img/structure/B7672993.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-5-fluoropyridin-2-one](/img/structure/B7672998.png)
![N-[(6-methylpyridin-2-yl)methyl]-4-(2,2,2-trifluoroethyl)benzenesulfonamide](/img/structure/B7673005.png)

![4-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B7673020.png)
![7,7-Dimethyl-9-[(2-methyl-1,2,4-triazol-3-yl)methyl]-6-oxa-9-azaspiro[4.5]decane](/img/structure/B7673027.png)
![1-[[1-(4-Chlorophenyl)triazol-4-yl]methyl]-5-fluoropyridin-2-one](/img/structure/B7673034.png)
![N-methyl-N-prop-2-ynyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B7673049.png)
![3-fluoro-4-methyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7673059.png)

![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-3-[(3,4-dimethylphenyl)sulfonylamino]propanamide](/img/structure/B7673068.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B7673074.png)
![N-[4-fluoro-2-(propan-2-ylamino)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7673081.png)
